

Application Note: Determination of Azadirachtin using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Azadirachtina*

Cat. No.: *B13832173*

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Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Azadirachtin. Azadirachtin, a complex tetranortriterpenoid limonoid derived from the neem tree (*Azadirachta indica*), is a potent insecticide with low mammalian toxicity, making it a key active ingredient in various biopesticides and pharmaceutical formulations.[1][2] The described method utilizes reverse-phase chromatography with UV detection, providing a sensitive and accurate means of analysis. This document provides comprehensive experimental protocols, including sample preparation and chromatographic conditions, along with tabulated data for easy reference.

Introduction

Azadirachtin is the primary bioactive compound responsible for the insecticidal and medicinal properties of neem extracts.[2] Its complex structure and the presence of multiple isomers, primarily Azadirachtin A and B, necessitate a reliable analytical method for quality control,

formulation development, and residue analysis.[3] High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for the separation, identification, and quantification of Azadirachtin in various matrices, including neem oil, commercial formulations, and biological samples.[3][4][5][6] This application note presents a validated HPLC method that can be readily implemented in a laboratory setting.

Experimental Protocols

Sample Preparation

The sample preparation protocol aims to extract Azadirachtin from the sample matrix and remove interfering substances. The following is a general procedure that can be adapted based on the specific sample type.

For Neem Oil or Formulations:

- Accurately weigh a sample amount equivalent to approximately 2 mg of Azadirachtin into a 50 mL volumetric flask.[1]
- Dissolve the sample in a mixture of methanol and water (90:10 v/v) and make up the volume. [1]
- Sonicate the solution for 15 minutes to ensure complete dissolution.[1]
- For oily samples, it may be necessary to place the solution in a deep freezer for 15 minutes to precipitate lipids, followed by centrifugation at 5000 RPM for 30 minutes to separate the layers.[1]
- The supernatant is then collected for further purification.

For Biological Matrices (e.g., Bovine Muscle):

- Homogenize 5 g of the sample.
- Perform a liquid-liquid extraction with 10 mL of a dichloromethane-isopropanol mixture (95:5 v/v).[3]

- The mixture should be vigorously stirred, sonicated for 5 minutes, and then centrifuged at 3000 rpm for 5 minutes.[3]
- The organic phase is collected, filtered, and evaporated to dryness under a stream of nitrogen at 37°C.[3]
- The residue is then redissolved in 500 µL of a methanol-water solution (90:10 v/v).[3]

Solid-Phase Extraction (SPE) Cleanup:

For cleaner samples and to remove interfering matrix components, a solid-phase extraction step can be employed.[1][3]

- Condition an SPE cartridge (e.g., C18 or Oasis HLB) according to the manufacturer's instructions.
- Load the sample extract onto the cartridge.
- Wash the cartridge with a weak solvent to remove impurities.
- Elute the Azadirachtin with a suitable solvent such as a methanol/water mixture.[1]
- The eluent is collected and, if necessary, evaporated and reconstituted in the mobile phase.

HPLC Method

The following chromatographic conditions have been shown to be effective for the analysis of Azadirachtin.

Chromatographic Conditions:

Parameter	Condition 1	Condition 2	Condition 3
Column	C18, 5 μ m, 4.6 x 250 mm	Symmetry RP-18	Spherisorb C-18 ODS 5 μ m
Mobile Phase	Acetonitrile:Water (Gradient or Isocratic) [1][4]	Water:Acetonitrile (27.5:72.5, v/v)[7][8]	Methanol:Water (80:20, v/v)[9]
Flow Rate	1.0 mL/min[1][3]	1.0 mL/min[7][8]	1.0 mL/min[9]
Injection Volume	20 μ L[3]	-	-
Column Temperature	45°C[3][7][8]	35°C[10]	Ambient
Detection	UV at 215 nm[3][7][8]	UV at 210 nm[4]	UV at 222 nm[9]

Note: The optimal conditions may vary depending on the specific column and instrumentation used. Method development and validation are recommended.

Standard Preparation and Calibration

- Prepare a stock solution of Azadirachtin standard of known purity in methanol or the mobile phase.
- Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve covering the expected concentration range of the samples.
- Inject the standards into the HPLC system and record the peak areas.
- Plot a calibration curve of peak area versus concentration and determine the linearity (correlation coefficient, r^2).

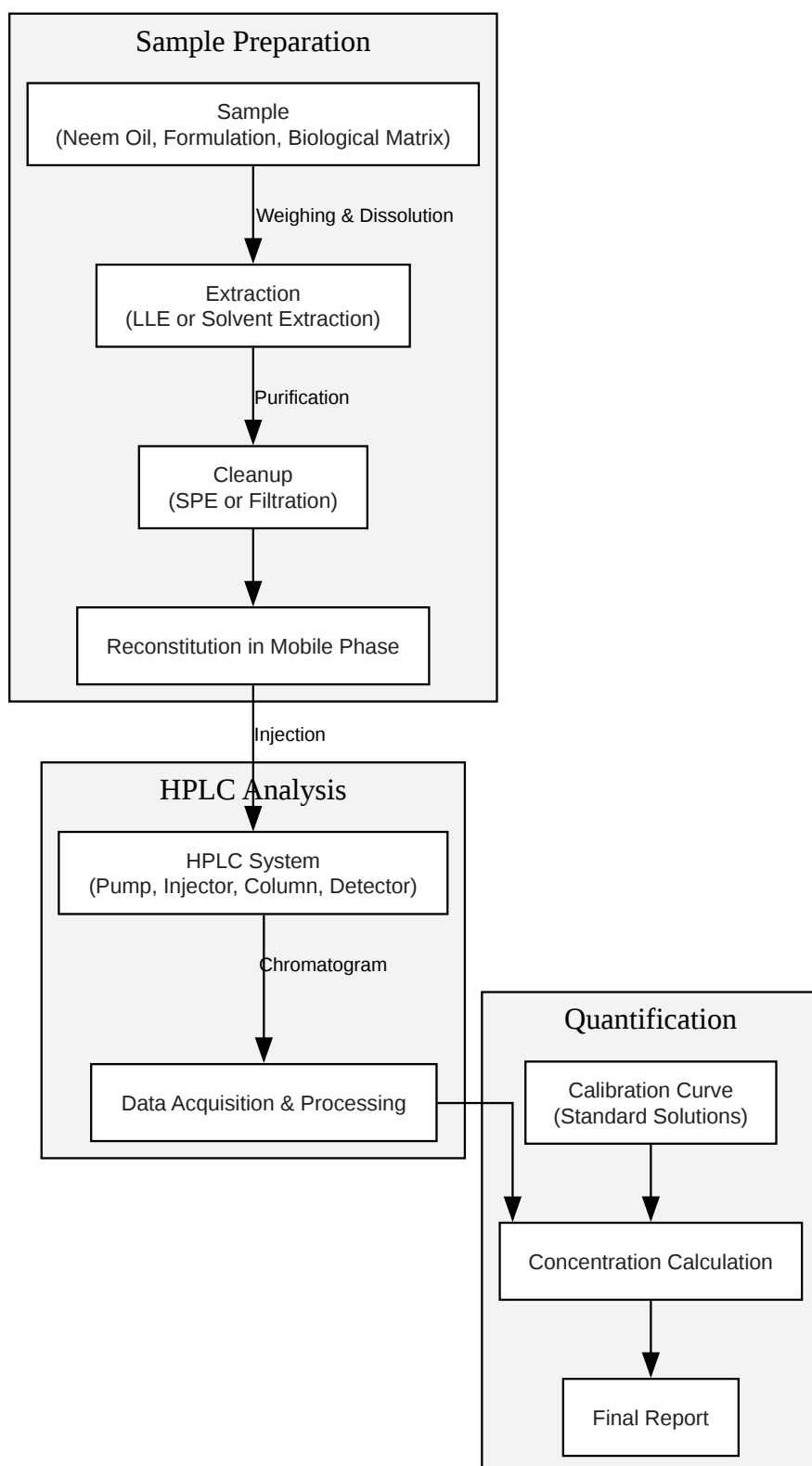
Quantitative Data Summary

The following table summarizes the validation parameters reported for different HPLC methods for Azadirachtin determination.

Parameter	Method 1	Method 2	Method 3
Linearity Range	0.1–0.9 µg/mL	-	-
Correlation Coefficient (r ²)	> 0.999	0.9995	-
Limit of Detection (LOD)	3 µg/g[4]	0.71 µg/ml[9]	-
Limit of Quantification (LOQ)	6 µg/g[4]	2.15 µg/ml[9]	0.5 ppm (for Azadirachtin A & B)[1]
Recovery (%)	85.2–101.9% (for Azadirachtin B)[3]	-	-
Precision (%RSD)	1.3–2.8% (for Azadirachtin A)[3]	< 2%	-

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC determination of Azadirachtin.



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Caption: Workflow for Azadirachtin determination by HPLC.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of Azadirachtin in various samples. The detailed protocols for sample preparation and chromatographic analysis, along with the summarized quantitative data, offer a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to these protocols and proper method validation will ensure accurate and reproducible results, which are critical for quality control and regulatory compliance.

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